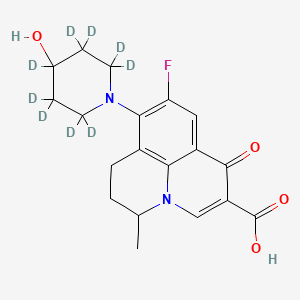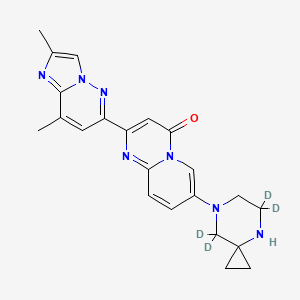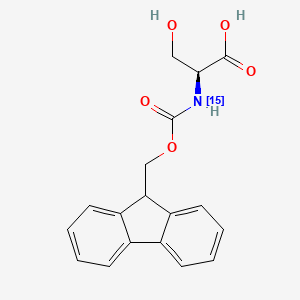
L-Serine-15N-N-fmoc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Ser-OH-15N: is a derivative of serine, an amino acid, where the nitrogen atom is labeled with the stable isotope nitrogen-15. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ser-OH-15N typically involves the protection of the serine amino group with the Fmoc group. This can be achieved by reacting serine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The nitrogen-15 labeling is introduced by using nitrogen-15 enriched reagents during the synthesis process .
Industrial Production Methods: Industrial production of Fmoc-Ser-OH-15N follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the incorporation of the nitrogen-15 isotope .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Ser-OH-15N undergoes various chemical reactions, including:
Oxidation: The hydroxyl group of serine can be oxidized to form a keto group.
Reduction: The keto group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of keto-serine derivatives.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of halogenated serine derivatives.
Scientific Research Applications
Chemistry: Fmoc-Ser-OH-15N is widely used in peptide synthesis as a building block. The Fmoc group protects the amino group during the coupling reactions, allowing for the sequential addition of amino acids to form peptides .
Biology: In biological research, Fmoc-Ser-OH-15N is used in the study of protein structure and function. The nitrogen-15 labeling allows for the use of nuclear magnetic resonance (NMR) spectroscopy to investigate protein dynamics and interactions .
Medicine: Fmoc-Ser-OH-15N is used in the development of peptide-based drugs. The stable isotope labeling helps in the pharmacokinetic and metabolic studies of these drugs .
Industry: In the pharmaceutical industry, Fmoc-Ser-OH-15N is used in the large-scale synthesis of peptide drugs. The compound’s stability and ease of handling make it suitable for industrial applications .
Mechanism of Action
The mechanism of action of Fmoc-Ser-OH-15N involves the protection of the amino group by the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group is removed by treatment with a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Comparison with Similar Compounds
Fmoc-Ser(tBu)-OH-15N: A tert-butyl protected derivative of Fmoc-Ser-OH-15N.
Fmoc-Ala-OH-15N: An alanine derivative with nitrogen-15 labeling.
Fmoc-Gly-OH-15N: A glycine derivative with nitrogen-15 labeling.
Uniqueness: Fmoc-Ser-OH-15N is unique due to its serine backbone, which contains a hydroxyl group that can undergo various chemical modifications. The nitrogen-15 labeling allows for advanced spectroscopic studies, making it a valuable tool in research and industrial applications .
Properties
Molecular Formula |
C18H17NO5 |
|---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C18H17NO5/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t16-/m0/s1/i19+1 |
InChI Key |
JZTKZVJMSCONAK-BTEQYEEISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][C@@H](CO)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


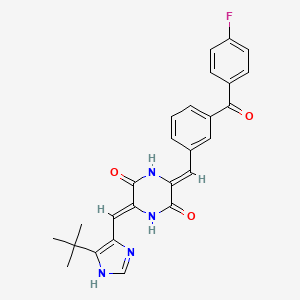
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B12415216.png)
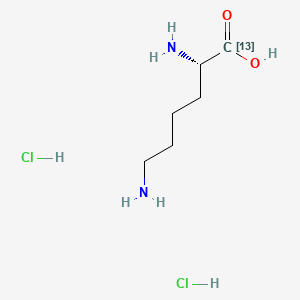
![tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B12415232.png)
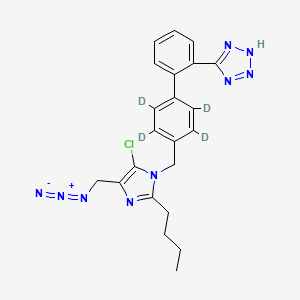

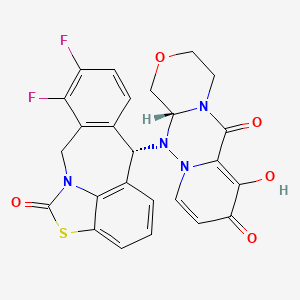
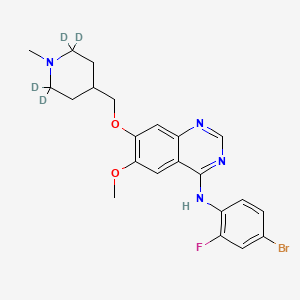
![1H-Pyrrole-3-methanamine,5-(2-fluorophenyl)-1-[[3-(3-methoxypropoxy)phenyl]sulfonyl]-N-methyl-d3](/img/structure/B12415256.png)
![2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B12415258.png)
